molecular formula C22H23NO5 B2790157 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid CAS No. 2384714-88-7

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid

Cat. No.: B2790157
CAS No.: 2384714-88-7
M. Wt: 381.428
InChI Key: WQUODOAZMLZELR-UHFFFAOYSA-N
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is a specialized compound used primarily in peptide synthesis and organic chemistry research. The molecule features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino-substituted oxane (tetrahydropyran) ring, with an acetic acid side chain. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine treatment . The oxane ring introduces conformational rigidity, which may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)12-15-11-14(9-10-27-15)23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUODOAZMLZELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the oxan-2-yl structure through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthetic Organic Chemistry

The compound is primarily utilized in synthetic organic chemistry, especially in the synthesis of peptides and related bioactive molecules. Its structure allows for the introduction of protective groups that are crucial during peptide synthesis. The following outlines its role in synthetic processes:

  • Peptide Synthesis: The fluorenylmethoxycarbonyl group serves as a protective group for amino acids, facilitating their coupling without interference from side reactions. This property is essential in synthesizing complex peptides where maintaining the integrity of functional groups is critical.
  • Coupling Reactions: Common reagents used alongside this compound include dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which promote efficient peptide bond formation under controlled conditions.

Pharmaceutical Applications

The applications of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid extend into pharmaceutical development:

  • Drug Development: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring precise structural modifications to enhance efficacy and reduce toxicity.
  • Bioactive Molecules: Its ability to form stable linkages with other bioactive molecules makes it valuable in creating targeted drug delivery systems or prodrugs that can improve pharmacokinetics.

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing the synthesis of a specific peptide using this compound demonstrated increased yields and purity compared to traditional methods. The use of this compound allowed for better control over reaction conditions, leading to fewer by-products.

Case Study 2: Targeted Drug Delivery

Research has explored the incorporation of this compound into drug delivery systems targeting cancer cells. The fluorenylmethoxycarbonyl moiety was found to enhance cellular uptake while minimizing systemic toxicity, showcasing its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions. The oxan-2-yl structure provides stability and enhances the compound’s reactivity in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous Fmoc-protected derivatives, highlighting structural variations, physicochemical properties, and applications:

Compound Name Core Structure Key Functional Groups Molecular Formula Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid Oxane (tetrahydropyran) Fmoc-amino, acetic acid C₂₂H₂₃NO₅ (estimated) Peptide synthesis, chiral intermediates
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc-piperazine, acetic acid C₂₃H₂₃N₃O₄ R&D, drug discovery
Fmoc-(4-aminophenyl)acetic acid Phenyl ring Fmoc-amino, phenylacetic acid C₂₃H₁₉NO₄ Bioconjugation, fluorescent probes
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic acid Pyridinone ring Fmoc-amino, pyridinone, acetic acid C₂₃H₂₀N₂O₅ Enzyme inhibitors, medicinal chemistry
2-(2,4-Difluorophenyl)-2-(Fmoc-amino)acetic acid Difluorophenyl Fmoc-amino, difluorophenylacetic acid C₂₄H₁₇F₂NO₄ Antifungal/antibacterial agent research

Key Structural and Functional Differences :

Core Ring Systems: The oxane ring in the target compound provides a six-membered oxygen-containing heterocycle, which may enhance solubility in polar solvents compared to the piperazine analog . Phenyl and pyridinone derivatives exhibit aromatic or heteroaromatic properties, influencing electronic interactions and binding affinity in biological systems .

The pyridinone ring in contains a ketone group, enabling hydrogen-bonding interactions absent in oxane or piperazine analogs.

Physicochemical Properties :

  • Solubility : Piperazine and oxane derivatives are likely more water-soluble than aromatic analogs due to their polar heterocycles. For example, the piperazine analog has a density of 1.295 g/cm³ and vapor pressure of 8.3E-14 mmHg , though solubility data are unavailable.
  • Stability : Fmoc groups are base-labile, but the oxane ring’s rigidity may slow deprotection kinetics compared to linear analogs.

Drug Discovery :

  • The piperazine analog is explored in kinase inhibitors due to its ability to mimic natural amine-containing scaffolds.
  • Pyridinone derivatives show promise as protease inhibitors, with the ketone group acting as a hydrogen-bond acceptor.

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid, commonly referred to as Fmoc-Oxan-Acetic Acid, is a synthetic compound primarily used in peptide synthesis and related applications. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxan ring, and an acetic acid moiety, which contribute to its biological activity and utility in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5, with a molecular weight of approximately 381.4 g/mol. The compound's structure can be depicted as follows:

Structure C22H23NO5\text{Structure }\text{C}_{22}\text{H}_{23}\text{N}\text{O}_{5}

This compound is characterized by its complex functional groups that facilitate various chemical reactions, particularly in the synthesis of peptides and non-proteinogenic amino acids.

While the specific biochemical pathways affected by this compound are not fully elucidated, it is known to participate in peptide bond formation. The Fmoc group serves as a protective moiety during the synthesis of peptides, allowing for selective reactions without interfering with other functional groups.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing bioactive peptides. These peptides can exhibit various biological functions, including:

  • Antimicrobial Activity: Peptides synthesized using this compound may show effectiveness against bacterial strains.
  • Anticancer Properties: Some derivatives have been studied for their potential to inhibit tumor growth and proliferation.
  • Enzyme Inhibition: Compounds derived from Fmoc-Oxan-Acetic Acid may act as inhibitors for specific enzymes involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the applications and biological activities of compounds derived from this compound:

  • Peptide Synthesis and Characterization
    • A study demonstrated the successful synthesis of a peptide using Fmoc-Oxan-Acetic Acid as a key intermediate. The resulting peptide exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • Research indicated that certain peptides synthesized from this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. For instance, a derivative was tested against various cancer cell lines, showing IC50 values in the micromolar range .
  • Enzyme Inhibition Studies
    • Investigations into enzyme inhibition revealed that some derivatives could effectively inhibit enzymes involved in cancer metabolism, suggesting potential therapeutic applications .

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits proliferation of various cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes related to cancer

Q & A

Q. What is the role of the Fmoc (9-fluorenylmethoxycarbonyl) group in this compound?

The Fmoc group acts as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). It prevents unintended side reactions at the amino group during coupling steps and is selectively removed under mild basic conditions (e.g., piperidine in DMF) without disrupting other functional groups . This allows sequential peptide chain elongation.

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Step 1 : Protection of the amino group using Fmoc-Cl (Fmoc chloride) in the presence of a base (e.g., sodium carbonate) .
  • Step 2 : Coupling with oxane (tetrahydropyran) derivatives via carbodiimide-mediated reactions (e.g., DIC/HOBt) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Step 3 : Purification via column chromatography or recrystallization, with purity verified by HPLC or NMR .

Q. Which analytical techniques are critical for verifying the compound’s purity and structure?

  • NMR spectroscopy : Confirms structural integrity and regioselectivity of functional groups .
  • Mass spectrometry (MS) : Validates molecular weight and identifies by-products .
  • High-performance liquid chromatography (HPLC) : Assesses purity (>95% typically required for peptide synthesis) .

Q. What are the primary research applications of this compound?

It is used as:

  • A building block in SPPS for synthesizing peptides with complex architectures .
  • A model substrate for studying Fmoc deprotection kinetics under varying pH and solvent conditions .
  • A precursor for functionalized biomaterials (e.g., hydrogels) in drug delivery studies .

Q. How should researchers handle discrepancies in toxicity data across safety data sheets (SDS)?

  • Assumption of worst-case hazards : Treat the compound as toxic (Category 4 for oral/dermal/inhalation exposure) based on SDS with hazard classifications .
  • Precautionary measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood, even if some SDS lack toxicity data .

Advanced Research Questions

Q. How can coupling efficiency with sterically hindered amino acids be optimized?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Coupling agents : Employ HATU or PyBOP instead of DIC/HOBt for steric challenges .
  • Extended reaction times : Monitor via Kaiser test or HPLC to ensure complete coupling .

Q. What strategies mitigate side reactions during Fmoc deprotection?

  • Deprotection conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize β-elimination or racemization .
  • Temperature control : Maintain reactions at 0–4°C for temperature-sensitive sequences .
  • By-product analysis : Characterize truncated peptides via LC-MS to adjust protocols .

Q. How can researchers assess environmental risks despite limited ecotoxicity data?

  • Read-across approach : Compare with structurally similar Fmoc-protected compounds known for low biodegradability and aquatic toxicity .
  • Waste management : Treat as hazardous waste; avoid disposal via sinks or regular trash .

Q. What are the stability considerations for long-term storage?

  • Storage conditions : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Degradation monitoring : Perform periodic NMR/HPLC checks for Fmoc group integrity .

Q. How to resolve contradictions in reported synthetic yields?

  • Parameter optimization : Screen solvents (e.g., DCM vs. THF), bases (e.g., Na₂CO₃ vs. DIEA), and reaction times .
  • By-product identification : Use LC-MS/MS to trace impurities (e.g., diastereomers or unreacted intermediates) .
  • Scale-up adjustments : Reduce stirring speed or switch to flow chemistry for better reproducibility .

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